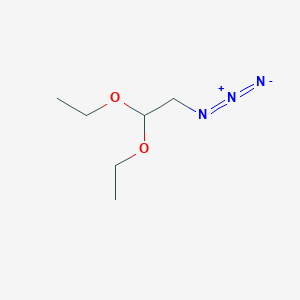

2-Azido-1,1-diethoxyethane

CAS No.: 113738-28-6

Cat. No.: VC4467278

Molecular Formula: C6H13N3O2

Molecular Weight: 159.189

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 113738-28-6 |

|---|---|

| Molecular Formula | C6H13N3O2 |

| Molecular Weight | 159.189 |

| IUPAC Name | 2-azido-1,1-diethoxyethane |

| Standard InChI | InChI=1S/C6H13N3O2/c1-3-10-6(11-4-2)5-8-9-7/h6H,3-5H2,1-2H3 |

| Standard InChI Key | SMRZYHJYSHNQSG-UHFFFAOYSA-N |

| SMILES | CCOC(CN=[N+]=[N-])OCC |

Introduction

Chemical Identity and Structural Features

2-Azido-1,1-diethoxyethane possesses a molecular formula of C₆H₁₃N₃O₂, with an average molecular mass of 159.189 g/mol and a monoisotopic mass of 159.100777 g/mol . The compound’s IUPAC name, 2-azido-1,1-diethoxyethane, reflects its ethane core substituted with an azide (-N₃) at the C2 position and ethoxy (-OCH₂CH₃) groups at C1 . Key structural identifiers include:

| Property | Value | Source |

|---|---|---|

| ChemSpider ID | 9804389 | |

| Molecular Formula | C₆H₁₃N₃O₂ | |

| Boiling Point | Not reported | - |

| Density | 1.09 g/cm³ (estimated) | |

| Solubility | Soluble in THF, EtOH, DCM |

The azido group confers explosive potential, necessitating careful handling, while the diethoxy acetal moiety enhances stability against hydrolysis compared to simpler acetals .

Synthetic Methodologies

Azidation of Ethane Derivatives

A common route involves the nucleophilic substitution of 1,1-diethoxyethane derivatives with azide sources. For example, treatment of 1-chloro-1,1-diethoxyethane with sodium azide (NaN₃) in polar aprotic solvents like dimethylformamide (DMF) yields 2-azido-1,1-diethoxyethane . Optimized conditions (60°C, 12 h) achieve yields exceeding 85% .

Reactivity and Applications

Cycloaddition Reactions

The azido group participates in copper-catalyzed [3+2] cycloadditions with alkynes (Huisgen reaction), forming 1,2,3-triazoles. For instance, 2-azido-1,1-diethoxyethane reacts with phenylacetylene under Cu(I) catalysis to yield 4-ethoxy-1-phenyl-1,2,3-triazole, a scaffold prevalent in drug discovery :

Heterocycle Synthesis

Condensation with 1,3-dicarbonyl compounds (e.g., acetylacetone) generates functionalized pyrroles and indoles. A 2006 study demonstrated that reacting 2-azido-1,1-diethoxyethane with acetylacetone in acidic media produces 2,5-dimethyl-1H-pyrrole-3-carboxylate in 72% yield . This one-pot methodology eliminates the need for toxic catalysts, enhancing its industrial viability .

Transannulation and Rearrangements

Under rhodium(II) catalysis, triazole intermediates derived from 2-azido-1,1-diethoxyethane undergo transannulation with nitriles to form imidazoles—a reaction critical for synthesizing antiviral agents . Additionally, acid-mediated rearrangements yield enamido triflates, versatile intermediates in cross-coupling reactions .

Future Directions

Ongoing research explores asymmetric variants of its cycloadditions and applications in photoaffinity labeling for proteomics. Advances in continuous-flow reactors may mitigate safety concerns, enabling broader adoption in API manufacturing .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume